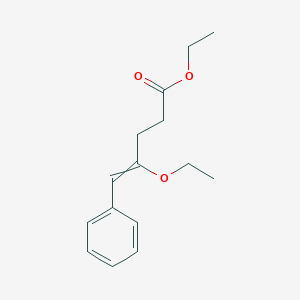![molecular formula C10H5Cl5S B14347610 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene CAS No. 94632-54-9](/img/structure/B14347610.png)
1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene is a complex organic compound characterized by a benzene ring substituted with a chlorine atom and a sulfanyl group attached to a tetrachlorobut-1-yn-1-yl chain
準備方法
The synthesis of 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrachlorobut-1-yn-1-yl Chain: This step involves the chlorination of but-1-yne using chlorine gas under controlled conditions to achieve the tetrachlorinated product.
Attachment of the Sulfanyl Group: The tetrachlorobut-1-yn-1-yl chain is then reacted with a thiol compound to introduce the sulfanyl group.
Substitution on the Benzene Ring: Finally, the sulfanyl-substituted chain is attached to a chlorobenzene derivative through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
化学反応の分析
1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety, to form alkenes or alkanes.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar compounds to 1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene include:
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Thiophenol: Contains a sulfanyl group attached to a benzene ring but lacks the complex alkyne chain.
Tetrachlorobut-1-yne: A compound with a similar alkyne chain but without the benzene ring and sulfanyl group.
The uniqueness of this compound lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
特性
CAS番号 |
94632-54-9 |
|---|---|
分子式 |
C10H5Cl5S |
分子量 |
334.5 g/mol |
IUPAC名 |
1-chloro-4-(3,3,4,4-tetrachlorobut-1-ynylsulfanyl)benzene |
InChI |
InChI=1S/C10H5Cl5S/c11-7-1-3-8(4-2-7)16-6-5-10(14,15)9(12)13/h1-4,9H |
InChIキー |
KEQIMBQNDRZHSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC#CC(C(Cl)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)




![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)




